N-acetylmuramic acid N-acetylmuramic acid Aldehydo-N-acetylmuramic acid is a N-acetylmuramic acid. It is functionally related to an aldehydo-muramic acid.
Brand Name: Vulcanchem
CAS No.: 99880-82-7
VCID: VC13483940
InChI: InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1
SMILES: CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O
Molecular Formula: C11H19NO8
Molecular Weight: 293.27 g/mol

N-acetylmuramic acid

CAS No.: 99880-82-7

Cat. No.: VC13483940

Molecular Formula: C11H19NO8

Molecular Weight: 293.27 g/mol

* For research use only. Not for human or veterinary use.

N-acetylmuramic acid - 99880-82-7

Specification

CAS No. 99880-82-7
Molecular Formula C11H19NO8
Molecular Weight 293.27 g/mol
IUPAC Name (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid
Standard InChI InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1
Standard InChI Key SOARVSUSWULNDI-TVVSKHENSA-N
Isomeric SMILES C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O
SMILES CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O
Canonical SMILES CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Introduction

Structural and Biochemical Characteristics of N-Acetylmuramic Acid

Molecular Architecture

N-Acetylmuramic acid is a β(1→4)-linked amino sugar derivative synthesized through the enzymatic addition of phosphoenolpyruvate (PEP) to N-acetylglucosamine (GlcNAc) . The resulting structure features a six-membered pyranose ring with a D-lactyl ether group at the 3-O position, distinguishing it from GlcNAc (Figure 1). X-ray crystallography reveals a chair conformation (C1) stabilized by hydrogen bonding between the C2 acetamido group and the ring oxygen . The lactic acid moiety provides a reactive site for peptide cross-linking, typically via an L-alanyl-D-isoglutaminyl-L-lysyl-D-alanyl-D-alanine pentapeptide .

Physicochemical Properties

MurNAc exhibits distinct physical characteristics critical for its biological function (Table 1):

PropertyValueConditionsSource
Molecular weight293.27 g/mol-
Melting point125°C (decomposes)Lit.
Specific rotation (α)+56° → +40° (10 min → 24 hr)c = 0.68 in H2O
Water solubility50 mg/mLpH 7.0, 25°C
pKa3.25 ± 0.10Predicted

The compound’s amphiphilic nature arises from its polar hydroxyl groups and nonpolar acetyl moieties, enabling integration into lipid bilayers during peptidoglycan synthesis .

Biosynthesis and Chemical Synthesis Pathways

In Vivo Biosynthesis

MurNAc biosynthesis occurs exclusively in the bacterial cytoplasm through a conserved pathway:

  • GlcNAc Activation: UDP-GlcNAc forms via glucosamine-6-phosphate acetylation .

  • PEP Addition: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) transfers PEP to UDP-GlcNAc, generating UDP-MurNAc .

  • Peptide Attachment: Mur ligases (MurC-F) sequentially add amino acids to the lactic acid group .

Fosfomycin, a broad-spectrum antibiotic, irreversibly inhibits MurA by alkylating its active-site cysteine residue .

Laboratory Synthesis

Recent advances enable efficient MurNAc production:

Role in Bacterial Cell Wall Dynamics

Peptidoglycan Architecture

MurNAc residues form the repeating disaccharide unit [GlcNAc-(β1→4)-MurNAc]ₙ, with >90% of MurNAc units cross-linked in Staphylococcus aureus peptidoglycan . Lytic transglycosylases cleave β-1,4 linkages, generating 1,6-anhydroMurNAc rings critical for cell wall remodeling .

Immune Recognition Mechanisms

MurNAc-containing muropeptides activate nucleotide-binding oligomerization domain (NOD) receptors in humans, triggering NF-κB-mediated inflammation . Structural studies show that tripeptide fragments (e.g., L-Ala-γ-D-Glu-mDAP) bound to MurNAc enhance NOD2 activation 100-fold compared to isolated peptides .

Biomedical Applications and Recent Advances

Antibiotic Development

MurNAc biosynthesis remains a prime antimicrobial target:

  • Fosfomycin: Clinically used for uncomplicated UTIs (FDA approval: 1996) .

  • MurA Inhibitors: Novel phosphonate analogs show IC50 values <50 nM against MRSA MurA .

Bacterial Imaging Probes

The 2023 ACS Sensors study developed 18^{18}F-labeled MurNAc analogs for PET imaging of E. coli infections in mice (Figure 2) . Key results:

  • Tracer Uptake: 3.8 ± 0.2 %ID/g in infected thighs vs. 0.5 ± 0.1 %ID/g in controls (p < 0.001) .

  • Specificity: No uptake in sterile inflammation models .

Challenges and Future Perspectives

Despite progress, key hurdles remain:

  • Synthetic Complexity: Multi-step protections required for 3-O modifications .

  • Species Variability: Mycobacteria glycolylate MurNAc’s 2-N position via NamH, evading probes .

Emerging directions include:

  • Clickable Probes: Strain-promoted azide-alkyne cycloaddition (SPAAC) tags for super-resolution imaging .

  • Antibody-Drug Conjugates: MurNAc-targeted auristatin delivery against Gram-positive biofilms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator